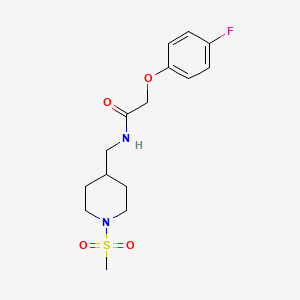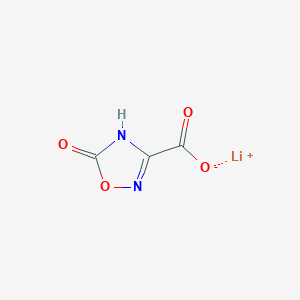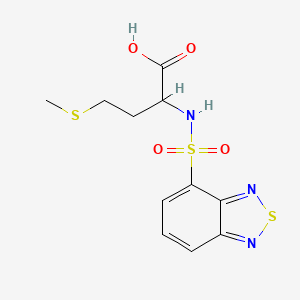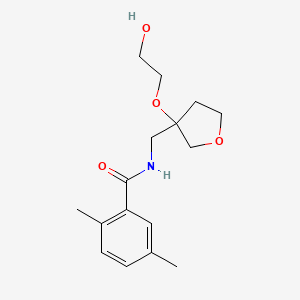
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is an organic compound. It contains a trifluoromethyl group, which is a functional group in organofluorine chemistry with the formula -CF3 . Trifluoromethyl-containing compounds often exhibit numerous pharmacological activities .
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Studies
- Evaluation of Accelerator Mass Spectrometry : One study utilized accelerator mass spectrometry (AMS) to analyze samples from subjects administered nanoCurie doses of a farnesyl transferase inhibitor, showcasing the methodology's potential in human mass balance and metabolism studies. This approach demonstrated the ability to detect drug-related carbon-14 in plasma, urine, and feces, providing detailed pharmacokinetic data (Garner et al., 2002).
Metabolic Pathway Investigations
- Kynurenine Pathway Activities in HIV/AIDS : Research on the kynurenine pathway, which involves tryptophan catabolism, has shown significant differences in the activities of this pathway in sub-Saharan HIV/AIDS populations compared to controls. This pathway's dysregulation has implications for understanding the metabolic and neurotoxic effects in HIV/AIDS, including the potential roles of metabolites like quinolinic acid (Bipath et al., 2015).
Pharmacological and Toxicological Profiles
- Pharmacokinetic and Tolerance Studies : Detailed pharmacokinetic and tolerance profiles of novel compounds, including fluoroquinolones and other chemically related entities, have been established through rigorous human and animal studies. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside evaluating potential side effects, thereby informing dosage guidelines and safety parameters (Nakashima et al., 1995).
Disease Model Applications
- Alzheimer's Disease Research : Metabolites within the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, have been studied in the context of Alzheimer's disease. Alterations in their levels have been implicated in the disease's neuropathogenesis, suggesting their potential roles in both the development and progression of Alzheimer's (Schwarz et al., 2013).
作用機序
Target of Action
Related compounds have been shown to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and response to pain stimuli.
Biochemical Pathways
Given the analgesic properties of related compounds , it is plausible that this compound may affect pain signaling pathways.
Result of Action
Related compounds have been shown to have analgesic effects , suggesting that this compound may also have a role in pain relief.
特性
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3OS/c22-14-4-5-18-16(11-14)19(27-15-3-1-2-13(10-15)21(23,24)25)17(12-26-18)20(29)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLPOFNRVFHLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2818903.png)

![N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2818905.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2818911.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2818912.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2818915.png)
![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)


